molecular formula C23H27ClN6O2 B2522495 8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899404-90-1

8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2522495
CAS No.: 899404-90-1
M. Wt: 454.96
InChI Key: IZXCWAGSNWNPGB-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-f]purine-dione class, characterized by a bicyclic purine core fused with an imidazole ring. The 4-chlorophenyl substituent at position 8 and the 2-(piperidin-1-yl)ethyl group at position 3 distinguish it from other derivatives.

Properties

IUPAC Name

6-(4-chlorophenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN6O2/c1-15-16(2)30-19-20(25-22(30)29(15)18-9-7-17(24)8-10-18)26(3)23(32)28(21(19)31)14-13-27-11-5-4-6-12-27/h7-10H,4-6,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXCWAGSNWNPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)CCN5CCCCC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity based on available research findings, including mechanisms of action, therapeutic applications, and structure-activity relationships.

Chemical Structure

The compound belongs to the class of imidazo[2,1-f]purines and is characterized by:

  • A 4-chlorophenyl group.
  • Three methyl substituents.
  • A piperidin-1-yl ethyl side chain.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For instance, its interaction with phospholipases has been noted in studies focusing on drug-induced phospholipidosis .
  • Anticancer Activity : Research suggests that similar compounds with piperidine moieties exhibit significant anticancer properties by inducing apoptosis in cancer cell lines .

Anticancer Properties

Several studies have investigated the anticancer potential of imidazopurine derivatives. For example:

  • A related piperidine derivative demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar imidazo[2,1-f]purine frameworks have shown efficacy against various bacterial strains.

Enzyme Inhibition

The compound has been studied for its ability to inhibit lysosomal phospholipase A2 (PLA2G15), which is implicated in drug-induced phospholipidosis. This inhibition could predict the toxicity of cationic amphiphilic drugs .

Structure-Activity Relationship (SAR)

The presence of the piperidine ring is crucial for enhancing the biological activity of these compounds. Modifications to the piperidine structure can significantly influence the binding affinity and selectivity for molecular targets.

Structural Feature Biological Activity
4-Chlorophenyl GroupEnhances lipophilicity and potential enzyme interactions
Methyl SubstituentsInfluence solubility and stability
Piperidine MoietyCritical for anticancer and enzyme inhibition activities

Case Studies

  • Study on Cytotoxicity : A study highlighted that a derivative of this compound showed improved cytotoxic effects in hypopharyngeal cancer models compared to traditional chemotherapeutics .
  • Enzyme Interaction Analysis : Another research focused on the inhibition of PLA2G15 by cationic amphiphilic compounds revealed that structural modifications can lead to varying degrees of enzyme inhibition and associated toxicity .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural differences among analogs include:

  • Substituent position on the phenyl ring (e.g., 3-chloro vs. 4-chloro).
  • Alkyl chain modifications (e.g., piperidinyl vs. piperazinyl or aminoethyl groups).
  • Methylation patterns on the purine core.
Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 8-(4-chlorophenyl), 1,6,7-trimethyl, 3-(2-(piperidin-1-yl)ethyl) C₂₂H₂₅ClN₆O₂* ~452.9* Piperidine group enhances lipophilicity
8-(3-Chlorophenyl)-piperazinyl-ethyl analog (CAS 923164-64-1) 8-(3-chlorophenyl), 3-(2-(4-(3-chlorophenyl)piperazinyl)ethyl), 1,6,7-trimethyl C₂₂H₂₆ClN₇O₂ 455.9 Piperazine moiety may improve water solubility
8-(4-Chlorophenyl)-aminoethyl analog (CAS 923128-99-8) 8-(4-chlorophenyl), 3-(2-((4-chlorophenyl)amino)ethyl), 1,3,6,7-tetramethyl C₁₉H₂₁ClN₆O₂ 400.9 Additional methyl groups at positions 1,3,6,7
8-(3-Chlorophenyl)-aminoethyl analog (CAS 923685-32-9) 8-(3-chlorophenyl), 3-(2-((3-chlorophenyl)amino)ethyl), 1,3,7-trimethyl C₁₈H₁₉ClN₆O₂ 386.8 Meta-substitution reduces steric hindrance
Compound 5 (PDE4B1/PDE10A inhibitor) 8-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-butyl), 1,3-dimethyl Dimethoxyisoquinoline enhances PDE inhibition

*Estimated based on structural similarity to analogs.

Receptor Affinity
  • Adenosine Receptor Antagonism: Piperazine/piperidine-containing derivatives (e.g., ) show affinity for adenosine receptors, with bulky substituents at position 8 improving selectivity . The target compound’s piperidinyl group may favor A₂A receptor binding due to its hydrophobic character.
  • Serotonin/Dopamine Receptor Modulation : Trifluoromethylphenylpiperazinylalkyl analogs () demonstrate that para-substituted chlorophenyl groups enhance 5-HT₁A receptor affinity compared to meta-substituted derivatives . This suggests the target compound’s 4-chlorophenyl group could favor serotonin receptor interactions.
Enzyme Inhibition
  • PDE4B1 and PDE10A Inhibition: Compound 5 () highlights the importance of extended alkyl chains with heterocyclic termini (e.g., dimethoxyisoquinoline) for PDE inhibition. The target compound’s shorter piperidinyl-ethyl chain may limit PDE activity but could optimize kinase selectivity .
Impact of Methylation
  • However, excessive methylation may sterically hinder receptor binding .

Pharmacokinetic Considerations

  • Solubility : Piperazinyl analogs () exhibit higher water solubility than piperidinyl derivatives due to the additional nitrogen atom .
  • Metabolic Stability : The 3-chlorophenyl group () is less prone to oxidative metabolism compared to 4-chlorophenyl, which may influence half-life .

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